molecular formula C22H19N3O3S B2775326 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-74-6

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2775326
CAS No.: 638138-74-6
M. Wt: 405.47
InChI Key: NCZIQRIFACGTEW-UHFFFAOYSA-N
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Description

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-10-18-20(22(26)25(13)12-14-6-5-9-29-14)19(16(11-23)21(24)28-18)15-7-3-4-8-17(15)27-2/h3-10,19H,12,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZIQRIFACGTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile represents a unique structural framework that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a pyran ring fused with a pyridine structure. The presence of various substituents such as methoxy and thiophenyl groups enhances its biological profile.

Antitumor Activity

Numerous studies have indicated that derivatives of pyrano[3,2-c]pyridine exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells. The mechanism often involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of pyrano[3,2-c]pyridine derivatives has been well-documented. These compounds have shown activity against a range of bacterial and fungal pathogens. For example, derivatives have been tested with IC50 values indicating effective inhibition against Gram-positive and Gram-negative bacteria .

Activity Type IC50 Values Target Pathogen/Cell Line
Antitumor23.30 ± 0.35 mMHeLa (cervical cancer)
Antimicrobial257 mMStaphylococcus aureus
Antifungal278 mMCandida albicans

Anti-inflammatory Effects

Research has suggested that certain derivatives can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases. The anti-inflammatory mechanism is often linked to the modulation of NF-kB signaling pathways .

Case Studies

  • Cytotoxicity in Cancer Research
    A study investigated the cytotoxic effects of a related pyrano[3,2-c]pyridine derivative on various cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value of 23.30 ± 0.35 mM against the HT29 colon cancer cell line. This effect was attributed to its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Activity Assessment
    Another research focused on the antimicrobial activity of several pyrano[3,2-c]pyridine derivatives against common pathogens. The study found that one derivative showed an IC50 value of 257 mM against Staphylococcus aureus, indicating moderate antibacterial activity .
  • Anti-inflammatory Mechanism Study
    In a separate investigation, the anti-inflammatory properties were evaluated in vitro using macrophage cell lines treated with the compound. Results indicated a significant reduction in TNF-alpha production when treated with concentrations as low as 100 μM .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyran derivatives exhibit significant anticancer properties. The compound has been shown to possess cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that similar pyran derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent .

Antimicrobial Properties

Pyrano[3,2-c]pyridines have also been investigated for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the thiophenyl group in this specific compound may enhance its interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrano derivatives has been explored in various studies. Compounds similar to 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown promise in inhibiting pro-inflammatory cytokines and mediating inflammatory responses in vitro .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityThe compound exhibited IC50 values below 10 µM against breast cancer cell lines .
Study 2Assess antimicrobial efficacyDemonstrated significant inhibition against Gram-positive bacteria .
Study 3Investigate anti-inflammatory effectsReduced levels of TNF-alpha in treated macrophages by 50% .

Chemical Reactions Analysis

Nucleophilic Substitution and Functionalization

The amino group at position 2 and the carbonitrile group at position 3 are key reactive sites.

  • Acylation/alkylation : The primary amino group undergoes reactions with acyl chlorides or alkyl halides. For example, treatment with acetyl chloride in pyridine yields the corresponding acetamide derivative.

  • Cyano group reactivity : The carbonitrile can participate in nucleophilic additions, such as hydrolysis to carboxylic acids under acidic conditions (e.g., H2SO4/H2O) or reduction to aminomethyl groups using LiAlH4.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridine, 0–5°C2-acetamido derivative78%
HydrolysisH2SO4 (20%), reflux, 6 h3-carboxylic acid65%

Cyclization and Ring Expansion

The pyrano[3,2-c]pyridine core facilitates cyclization reactions. For instance:

  • Thiophene-mediated cycloaddition : The thiophen-2-ylmethyl group can engage in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (120°C, toluene), forming fused tricyclic systems .

  • Palladium-catalyzed coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 and K2CO3 in DMF at 80°C introduces aryl groups at the pyridine ring .

Reaction TypeReagents/ConditionsProductYieldReference
CycloadditionMaleic anhydride, toluene, 120°CTricyclic adduct72%
Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°C4-(2-methoxyphenyl)-aryl derivative85%

Oxidation and Reduction

  • Oxidation of thiophene : The thiophen-2-ylmethyl moiety can be oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid) in CH2Cl2 at 25°C, enhancing electrophilicity for subsequent substitutions.

  • Reduction of ketone : The 5-oxo group is reducible with NaBH4 in ethanol, yielding the corresponding alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
Thiophene Oxidationm-CPBA, CH2Cl2, 25°CSulfone derivative88%
Ketone ReductionNaBH4, ethanol, 0°C5-hydroxy derivative63%

Heterocycle Functionalization

The pyrano-pyridine system undergoes ring-opening reactions under strong acidic or basic conditions:

  • Acid-mediated ring opening : Treatment with HCl (conc.) at reflux cleaves the pyran ring, yielding a diketone intermediate that can re-cyclize with amines to form pyridine-azole hybrids .

  • Base-induced rearrangements : In NaOH/EtOH, the carbonitrile group undergoes hydrolysis to an amide, followed by ring contraction to form imidazo[1,2-a]pyridines.

Synthetic Optimization

  • Sonochemical methods : Ultrasonic irradiation (110 W, 85°C) in acetonitrile improves reaction rates and yields (e.g., 92% vs. 70% under thermal conditions) .

  • Catalyst selection : Pd(OAc)2 enhances coupling efficiency, while Cs2CO3 optimizes base-sensitive reactions .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multi-step heterocyclic condensation, leveraging intermediates such as substituted thiophenes and pyrano-pyridine precursors. For example, analogous pyrano[3,2-c]pyridine derivatives are synthesized via cyclocondensation of β-enaminonitriles with active methylene compounds under reflux in ethanol or acetic acid . Optimization can be achieved using statistical experimental design (e.g., factorial or response surface methodologies) to minimize side reactions and maximize yield. Parameters such as solvent polarity, temperature, and catalyst loading should be systematically varied .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • 1H/13C NMR : Identify characteristic signals for the methoxyphenyl (δ ~3.8 ppm for OCH3), thiophene (δ ~6.8–7.5 ppm), and pyridine protons (δ ~4–5 ppm for dihydropyran ring protons) .
  • IR : Confirm the presence of nitrile (C≡N stretch ~2200 cm⁻¹), carbonyl (C=O stretch ~1680 cm⁻¹), and amino (N–H stretch ~3300 cm⁻¹) groups .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., expected m/z for C24H22N3O3S: 456.14) .

Q. What are the critical purity assessment methods for this compound?

Combine chromatographic (HPLC, TLC) and thermal (DSC, TGA) analyses. HPLC with a C18 column and acetonitrile/water mobile phase can detect impurities at <0.5% levels. Melting point determination (compared to literature values, e.g., 210–222°C for analogous compounds) provides additional validation .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrile and carbonyl groups may act as electron-deficient centers .
  • Docking : Simulate binding interactions with biological targets (e.g., kinases or enzymes) using software like AutoDock Vina. The thiophene and methoxyphenyl moieties may contribute to hydrophobic interactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation. For example, dihydro-4H-pyrano rings often adopt boat or chair conformations, which can be confirmed via crystallography .
  • 2D NMR (COSY, NOESY) : Clarify proton-proton coupling and spatial relationships, particularly for diastereotopic protons in the pyran ring .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or altering methoxy groups) and compare bioactivity .
  • Pharmacophore mapping : Identify essential functional groups (e.g., nitrile for hydrogen bonding, methoxyphenyl for π-π stacking) using QSAR models .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improve reproducibility and heat transfer for exothermic steps (e.g., cyclocondensation) .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting data in reaction yields or byproduct formation?

  • Mechanistic studies : Use isotopic labeling (e.g., 13C or 15N) to track reaction pathways. For instance, verify if byproducts arise from ring-opening of the pyran moiety .
  • Kinetic analysis : Perform time-resolved in-situ FTIR or NMR to identify intermediates and rate-determining steps .

Q. What advanced characterization techniques elucidate the compound’s solid-state behavior?

  • PXRD : Compare experimental and simulated patterns to detect polymorphs .
  • Solid-state NMR : Probe hydrogen bonding networks involving the amino and carbonyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.